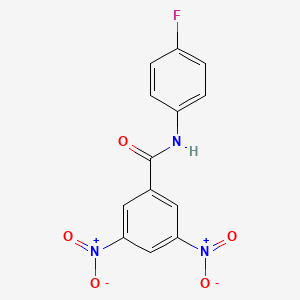
N-(4-fluorophenyl)-3,5-dinitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-fluorophenyl)-3,5-dinitrobenzamide is an organic compound characterized by the presence of a fluorophenyl group and two nitro groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-3,5-dinitrobenzamide typically involves the nitration of 4-fluoroaniline followed by acylation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce nitro groups at the 3 and 5 positions of the benzene ring. The resulting 3,5-dinitro-4-fluoroaniline is then acylated using benzoyl chloride in the presence of a base such as pyridine to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-3,5-dinitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted by nucleophiles such as phenoxide ions, leading to the formation of diphenyl ether derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Phenoxide ions in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products
Reduction: 3,5-diamino-4-fluorobenzamide.
Substitution: 3,5-dinitro-4-phenoxyaniline.
Scientific Research Applications
N-(4-fluorophenyl)-3,5-dinitrobenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to inhibit specific enzymes and pathways in microbial and cancer cells.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Biological Research: It is used as a probe to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-3,5-dinitrobenzamide involves its interaction with specific molecular targets. For instance, in cancer cells, it may inhibit enzymes involved in cell proliferation and survival pathways, leading to cell death. The nitro groups can undergo bioreduction to form reactive intermediates that can damage cellular components, contributing to its cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromophenyl)-3,5-dinitrobenzamide
- N-(4-chlorophenyl)-3,5-dinitrobenzamide
- N-(4-methylphenyl)-3,5-dinitrobenzamide
Uniqueness
N-(4-fluorophenyl)-3,5-dinitrobenzamide is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and influences its reactivity and interactions with biological targets. The fluorine atom can enhance the compound’s stability and bioavailability compared to its analogs .
Biological Activity
N-(4-fluorophenyl)-3,5-dinitrobenzamide is a compound of significant interest in medicinal chemistry, particularly due to its biological activities against various pathogens, including Mycobacterium tuberculosis (Mtb). This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a dinitrobenzamide structure with a fluorinated phenyl group. The presence of the nitro groups is crucial for its biological activity, as they are often associated with the ability to interact with various biological targets.
Antimycobacterial Activity
Recent studies have highlighted the effectiveness of nitro-containing compounds, including this compound, against Mtb. A study conducted on a series of nitrobenzamides demonstrated that compounds with dinitro substitutions exhibited potent activity against Mtb H37Rv strains. The minimum inhibitory concentration (MIC) values for these compounds were significantly lower than those of other tested agents, indicating strong antimycobacterial properties .
| Compound | MIC (µM) |
|---|---|
| This compound | 0.25 |
| Other dinitrobenzamides | 0.50 - 2.0 |
The mechanism by which this compound exerts its antimycobacterial effects involves the inhibition of essential cellular processes in mycobacteria. It has been suggested that dinitrobenzamides may target decaprenyl-phosphoryl-ribose 2′-epimerase (DprE1), an enzyme critical for cell wall biosynthesis in Mtb . This inhibition disrupts the integrity of the bacterial cell wall, leading to cell death.
Case Studies and Research Findings
- High-Throughput Screening : A high-throughput screening of over 340,000 compounds identified several nitro-containing compounds that inhibited Mtb growth through mechanisms independent of traditional pathways. This compound was among those prioritized for further development due to its promising activity .
- Resistance Mechanisms : Studies have shown that some strains of Mtb can develop resistance to nitro-containing drugs through mutations in genes related to drug activation and metabolism. Understanding these mechanisms is crucial for developing new derivatives that can overcome resistance .
- Comparative Studies : Comparative analyses with other nitro-containing compounds revealed that this compound maintained its potency even against resistant strains, highlighting its potential as a lead compound in antitubercular drug development .
Properties
Molecular Formula |
C13H8FN3O5 |
|---|---|
Molecular Weight |
305.22 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-3,5-dinitrobenzamide |
InChI |
InChI=1S/C13H8FN3O5/c14-9-1-3-10(4-2-9)15-13(18)8-5-11(16(19)20)7-12(6-8)17(21)22/h1-7H,(H,15,18) |
InChI Key |
HDPDEKKLOWFUGN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















